[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 326102-48-1
VCID: VC2499157
InChI: InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15)
SMILES: CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Molecular Formula: C12H9ClO5
Molecular Weight: 268.65 g/mol

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

CAS No.: 326102-48-1

Cat. No.: VC2499157

Molecular Formula: C12H9ClO5

Molecular Weight: 268.65 g/mol

* For research use only. Not for human or veterinary use.

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid - 326102-48-1

Specification

CAS No. 326102-48-1
Molecular Formula C12H9ClO5
Molecular Weight 268.65 g/mol
IUPAC Name 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Standard InChI InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15)
Standard InChI Key ZWRVNXQUKBLRAT-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Canonical SMILES CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O

Introduction

Physical and Chemical Properties

The physical and chemical properties of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid provide crucial information for understanding its behavior in various environments and its potential applications in research and development.

Chemical Properties and Reactivity

As a coumarin derivative, [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid likely exhibits chemical properties typical of this class of compounds. The lactone structure (the 2-oxo-2H-chromen portion) is susceptible to hydrolysis under basic conditions, which can lead to ring opening. The carboxylic acid group of the oxyacetic acid moiety at position 7 can participate in typical acid-base reactions, esterification, and amidation, making this compound versatile for chemical modifications in research applications.

The chloro substituent at position 6 can influence the electronic properties of the aromatic system and may serve as a site for nucleophilic aromatic substitution reactions under appropriate conditions. Additionally, the methyl group at position 4 could potentially undergo oxidation or serve as a site for further functionalization through radical reactions.

Table 1: Key Physical and Chemical Properties of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

PropertyValueSource
Molecular FormulaC₁₂H₉ClO₅
Molecular Weight268.65 g/mol
CAS Number326102-48-1
Alternative CAS Number1383612-11-0
AppearanceNot specified in sources-
SolubilityNot specified in sources-
Melting PointNot specified in sources-

Structural Identification and Characterization

Structural Features

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid contains several key structural features that define its chemical identity and potential reactivity. The core of this molecule is the 2H-chromen-2-one (coumarin) structure, which consists of a benzene ring fused to an α,β-unsaturated lactone. The specific substitution pattern includes a chlorine atom at position 6, a methyl group at position 4, and an oxyacetic acid group at position 7 .

The oxyacetic acid group (-OCH₂COOH) at position 7 is particularly notable as it introduces both an ether linkage and a carboxylic acid functional group. This carboxylic acid moiety can participate in hydrogen bonding and acid-base interactions, which may be relevant for the compound's binding to biological targets or its solubility profile in various media.

Applications and Research

Related Compounds and Comparative Analysis

Several structurally related compounds appear in the search results, which may provide context for understanding the potential significance of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid:

  • [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 690682-01-0): A closely related compound where the methyl group at position 4 is replaced by an ethyl group .

  • [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (CAS: 853892-41-8): Another oxyacetic acid derivative of coumarin with a different substitution pattern .

  • Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate (CAS: 5614-82-4): The ethyl ester version of the target compound (lacking the chloro substituent) .

Table 2: Comparison of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with Related Compounds

Compound NameCAS NumberStructural DifferenceReference
[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid326102-48-1Target compound
[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid690682-01-0Ethyl instead of methyl at position 4
[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid853892-41-8Different methyl substitution pattern, no chloro group
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate5614-82-4Ethyl ester form, no chloro group

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